molecular formula C17H14ClN5O B11228101 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B11228101
Peso molecular: 339.8 g/mol
Clave InChI: QLFZZOYFIMNQMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at position 1 and a furan-2-ylmethyl substituent on the amine at position 4. The core pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a bicyclic heterocycle that serves as a hinge-binding motif in kinase inhibitors and other therapeutic agents .

Propiedades

Fórmula molecular

C17H14ClN5O

Peso molecular

339.8 g/mol

Nombre IUPAC

1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H14ClN5O/c1-11-4-5-12(7-15(11)18)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h2-7,9-10H,8H2,1H3,(H,19,20,21)

Clave InChI

QLFZZOYFIMNQMC-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl

Origen del producto

United States

Métodos De Preparación

Rutas de Síntesis::

    Síntesis a partir de 4-cloroanilina y furan-2-carbaldehído:

Producción Industrial::
  • Si bien no se han informado ampliamente métodos específicos de producción a escala industrial, los laboratorios de investigación a menudo preparan este compuesto para investigaciones científicas.

Análisis De Reacciones Químicas

Synthetic Routes and Core Functionalization

The compound is synthesized via multi-step protocols, often involving:

Palladium-Catalyzed Cross-Coupling

A key method for constructing the pyrazolo[3,4-d]pyrimidine core. For example:

  • Reagents : Aryl halides (e.g., 3-chloro-4-methylphenyl derivatives), furan-2-ylmethylamine, Pd(PPh₃)₄ catalyst.

  • Conditions : Mild temperatures (60–80°C), inert atmosphere (N₂/Ar), and polar aprotic solvents (DMF, THF).

  • Yield : Reported at 68–75% in optimized conditions.

This method enables selective C–N bond formation between the pyrimidine ring and aryl/furan groups.

Nucleophilic Aromatic Substitution (NAS)

The 4-amine group participates in NAS with electrophiles:

Reaction TypeReagentsConditionsProductsYield
AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CN-alkyl derivatives55–62%
AcylationAcryloyl chlorideDCM, DIEA, 0°C → RTAcrylamide analogs70–78%

The chloro substituent on the phenyl ring shows limited reactivity under standard NAS conditions due to steric hindrance .

Furan Ring Oxidation

The furan-2-ylmethyl group undergoes oxidation:

  • Reagents : m-CPBA (meta-chloroperbenzoic acid).

  • Products : Dihydrofuran oxide derivatives.

  • Mechanism : Epoxidation via electrophilic attack on the furan’s α-position .

Cycloaddition and Heterocycle Formation

The furan moiety participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductApplication
Maleic anhydrideReflux in tolueneFused oxabicyclic adductsBioactive scaffold synthesis
AcetylenedicarboxylateRT, 24 hrsPyranone derivativesFluorescence probes

Comparative Reactivity Table

Reaction TypeKey Functional GroupReactivityCompeting Pathways
NAS4-AmineHighOver-alkylation at pyrimidine N
OxidationFuranModerateRing-opening at >100°C
Cross-CouplingChlorophenylLowDehalogenation side reactions

Mechanistic Insights

  • C–N Cross-Coupling : Proceeds via oxidative addition of Pd⁰ to aryl halides, followed by transmetallation with the amine.

  • Furan Oxidation : Radical intermediates are implicated in epoxidation, with m-CPBA acting as both oxidant and oxygen source .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound .

  • Mechanism of Action : These compounds often act as inhibitors of critical enzymes involved in cancer cell proliferation. For instance, they have been shown to inhibit mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis and may also play a role in cancer cell metabolism .
  • Cytotoxicity : Research indicates that similar compounds exhibit varying degrees of cytotoxicity against various cancer cell lines. For example, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant growth inhibition in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 15 µM to 49 µM .
CompoundCell LineIC50 (µM)Reference
Compound AA54926
Compound BMCF-715.54
Compound CNCI-H22618–30

Antiviral Properties

Emerging evidence suggests that certain pyrazolo[3,4-d]pyrimidine derivatives possess antiviral activity.

  • Target Viruses : Compounds within this class have been evaluated for their efficacy against viruses such as herpes simplex virus type-1 (HSV-1). Some derivatives showed promising results with low EC50 values, indicating potent antiviral effects .

Inhibition of Kinases

The inhibition of specific kinases is another critical application area for pyrazolo[3,4-d]pyrimidine derivatives.

  • Kinase Inhibition : These compounds have been screened against various kinases involved in cell signaling pathways that regulate cell growth and survival. For example, interactions with cyclin-dependent kinase 5 (CDK5) have been reported, showcasing their potential as selective kinase inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives.

  • Substituent Effects : The presence of different substituents on the pyrazolo core significantly influences biological activity. For instance, modifications at positions C-2 and N-3 have been shown to enhance both anticancer and antiviral activities .

Mecanismo De Acción

  • El mecanismo de acción del compuesto no está bien establecido.
  • Puede interactuar con objetivos celulares específicos, afectando las vías de señalización o los procesos enzimáticos.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring and the amine side chain. These modifications influence molecular weight, solubility, and biological activity:

Compound Name Substituents (Position 1 / Amine) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-Chloro-4-methylphenyl / Furan-2-ylmethyl ~339.7 (estimated) Not explicitly reported -
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl / Furan-2-ylmethyl 305.34 Not specified
OSI-027 (R39) Optimized substituents (undisclosed) - mTOR inhibitor (IC50: 22 nM mTORC1, 65 nM mTORC2)
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2a) 2-Chloro-2-phenylethyl / 2-Chlorophenyl 430.28 Anticancer (BTK inhibition inferred)
1-[2-Chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-chlorophenyl)ethyl / Pyridin-4-ylmethyl 399.28 Multi-target kinase inhibitor

Notes:

  • The target compound’s 3-chloro-4-methylphenyl group increases molecular weight by ~34 g/mol compared to the 3-methylphenyl analog in , likely enhancing lipophilicity .

Target Compound Hypotheses :

  • The chloro and methyl groups may improve mTOR or BTK inhibition by enhancing hydrophobic interactions.
  • The furan-2-ylmethyl group’s electron-rich nature could influence metabolic stability or off-target effects.

Key Research Findings and Data

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C17H14ClN5O C17H15N5O C19H16Cl2N6
Calculated LogP ~3.2 (estimated) 2.8 4.1
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 4 4 6

Implications : Higher LogP in the target compound suggests increased membrane permeability but may reduce aqueous solubility.

Actividad Biológica

1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN5C_{13}H_{12}ClN_{5}, with a molecular weight of approximately 273.73 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases .

Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and other diseases:

  • Kinase Inhibition : It has been found to inhibit specific kinases that are crucial for tumor growth and survival .
  • Enzymatic Activity Modulation : The interaction with enzymes can lead to altered signaling pathways that contribute to its therapeutic effects .

The mechanism by which 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It influences various signaling pathways that are critical for cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Reported inhibition of protein kinases associated with tumor growth; specific focus on the MAPK pathway.
Study 3Showed potential as an anti-inflammatory agent by modulating cytokine release in vitro.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves ambiguities in substituent positioning. For example, a dihedral angle of 12.8° between the pyrimidine ring and aryl groups confirms para-substitution .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships. NOE interactions between H-3 of the furan and pyrimidine protons validate proximity .
  • IR Spectroscopy : Aromatic C-H stretching (3050–3100 cm1^{-1}) and amine N-H bending (1600–1650 cm1^{-1}) confirm functional group integrity .

How can computational modeling predict the binding affinity of this compound to kinase targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP). The furan group’s electron-rich π-system may form hydrophobic interactions with ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding}. A value < −7 kcal/mol suggests strong inhibition .

What strategies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?

Advanced Research Question

  • Substituent Variation : Modify the 3-chloro-4-methylphenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
  • Bioisosteric Replacement : Replace the furan with thiophene or pyrrole to assess heterocycle tolerance in kinase inhibition .
  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., HeLa) using MTT assays. IC50_{50} values < 10 μM indicate therapeutic potential .

How can purification challenges due to byproduct formation be mitigated during synthesis?

Basic Research Question

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials .
  • pH-Controlled Extraction : Adjust reaction pH to 8–9 with NaHCO3_3 to isolate the amine product from acidic byproducts .
  • HPLC Purity Analysis : Ensure >95% purity using a C18 column (acetonitrile/water, 60:40) at 254 nm .

What crystallographic parameters validate the molecular packing of this compound?

Advanced Research Question

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the pyrazolo[3,4-d]pyrimidine core .
  • π-π Stacking : Interplanar distances of 3.4–3.6 Å between aryl rings suggest face-to-face stacking .
  • Unit Cell Parameters : Monoclinic symmetry (space group P21_1/c) with Z = 4 is typical for similar derivatives .

What protocols are recommended for evaluating in vitro biological activity?

Basic Research Question

  • Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR). IC50_{50} values are calculated via nonlinear regression .
  • Cytotoxicity Screening : Treat HCT-116 cells for 48 hours and quantify viability via luminescence .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .

How do solvent polarity and temperature affect reaction pathways in the synthesis?

Basic Research Question

  • Polar Aprotic Solvents : Acetonitrile (ε = 37.5) enhances nucleophilicity of the amine group, favoring substitution over elimination .
  • Temperature Control : Reflux at 80°C accelerates alkylation but may degrade heat-sensitive furan groups. Lower temperatures (40–50°C) preserve functionality .

What advanced computational methods can predict off-target interactions?

Advanced Research Question

  • Pharmacophore Modeling : Generate 3D models in Schrödinger to identify shared features with known off-targets (e.g., cytochrome P450) .
  • Proteome-Wide Docking : Use DOCKTITE to screen against >5,000 human proteins. A selectivity score > 0.7 indicates high target specificity .

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